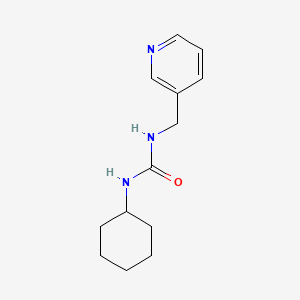

1-Cyclohexyl-3-(pyridin-3-ylmethyl)urea

Description

Contextualization within Urea (B33335) Derivatives in Medicinal Chemistry and Drug Discovery

Urea derivatives are a cornerstone in modern drug discovery, increasingly utilized to forge critical interactions with biological targets and to refine the essential properties of drug candidates. nih.govresearchgate.net The urea functional group is a key feature in numerous bioactive compounds, including a variety of clinically approved therapies. nih.govnih.gov This is largely due to the urea moiety's capacity to form multiple, stable hydrogen bonds with proteins and receptors, which is fundamental to achieving specific biological activities and desirable drug properties. nih.gov

Table 1: Physicochemical Properties of 1-Cyclohexyl-3-(pyridin-3-ylmethyl)urea

| Property | Value |

| Molecular Formula | C13H19N3O |

| Molecular Weight | 233.31 g/mol |

| CAS Number | 63668-33-7 |

Note: This data is based on basic chemical information and not on extensive experimental research into this specific compound.

Historical Perspectives on Urea Functionality in Bioactive Compound Development

The journey of urea in science began with its synthesis by the German chemist Friedrich Wöhler in 1828, a landmark event that is often considered the dawn of organic chemistry. nih.gov This was the first time an organic compound was synthesized from inorganic starting materials, challenging the prevailing theory of vitalism.

In the realm of medicinal chemistry, one of the earliest examples of a urea derivative being used as a medicinal agent was the development of a colorless derivative of trypan red by Bayer's laboratories, which showed potent activity against trypanosomes. nih.gov Further refinement of this urea compound led to the discovery of Suramin, an effective treatment for the early stages of sleeping sickness. nih.gov Another notable early urea-based drug is Glibenclamide (also known as glyburide), a potent antidiabetic medication used to treat type II diabetes. nih.gov The success of these early compounds paved the way for the development of a multitude of urea-containing drugs that are now FDA-approved for a variety of human diseases. nih.gov

Scope and Research Significance of the Compound as a Molecular Scaffold

While specific research on this compound is limited, its structure as a molecular scaffold holds considerable interest for several reasons. The combination of a flexible cyclohexyl ring, a rigid and hydrogen-bonding urea linker, and a heteroaromatic pyridine (B92270) ring provides a diverse set of pharmacophoric features.

Cyclohexyl Group: This lipophilic group can engage in van der Waals interactions and fill hydrophobic pockets within a biological target.

Urea Moiety: As previously discussed, the urea group is an excellent hydrogen bond donor and acceptor, crucial for anchoring a molecule to its target.

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can also be involved in metal coordination or cation-pi interactions. The aromatic nature of the ring allows for pi-stacking interactions.

Derivatives of both pyridinyl ureas and cyclohexyl ureas have been investigated for a range of biological activities. For instance, various pyridine-urea derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.gov Similarly, cyclohexylurea itself is used in the synthesis of pharmaceuticals and has been explored in agricultural chemistry. chemimpex.com

The specific arrangement of these three components in this compound could be explored for its potential as an inhibitor of various enzymes or as a ligand for different receptors. However, without dedicated studies, its precise biological activities and full potential as a molecular scaffold remain to be elucidated.

Table 2: Potential Research Areas for this compound

| Research Area | Rationale |

| Anticancer Activity | Pyridine-urea scaffolds are present in some anticancer drugs. |

| Antibacterial Agents | The combination of lipophilic and hydrogen-bonding groups could target bacterial enzymes. |

| Enzyme Inhibition | The urea moiety is a known feature in many enzyme inhibitors. |

| Neurological Disorders | The pyridine moiety is present in many centrally acting drugs. |

Note: This table represents hypothetical areas of investigation based on the structural features of the compound and the known activities of related chemical classes. No specific research has been found to confirm activity in these areas for this particular compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63668-33-7 |

|---|---|

Molecular Formula |

C13H19N3O |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

1-cyclohexyl-3-(pyridin-3-ylmethyl)urea |

InChI |

InChI=1S/C13H19N3O/c17-13(16-12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h4-5,8-9,12H,1-3,6-7,10H2,(H2,15,16,17) |

InChI Key |

XXSTXXTVGPRZSU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC2=CN=CC=C2 |

Origin of Product |

United States |

Chemical Synthesis Methodologies and Approaches

Traditional Synthetic Routes to Urea (B33335) Derivatives

The classical approaches to urea synthesis have been well-established for decades, primarily relying on the reactivity of isocyanates and the use of phosgene (B1210022) or its equivalents. These methods, while effective, often involve hazardous reagents, necessitating careful handling and consideration of environmental impact.

Amine-Isocyanate Coupling Reactions

The most direct and widely utilized method for the preparation of unsymmetrical disubstituted ureas, such as 1-Cyclohexyl-3-(pyridin-3-ylmethyl)urea, is the reaction between an amine and an isocyanate. nih.govorgsyn.org In the context of the target molecule, this would involve the reaction of 3-(aminomethyl)pyridine (B1677787) with cyclohexyl isocyanate.

This reaction is typically characterized by its high efficiency and atom economy. The nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the isocyanate proceeds readily, often at room temperature and without the need for a catalyst. The choice of solvent can vary, with common options including dichloromethane (B109758), tetrahydrofuran, or acetonitrile.

A representative procedure for a similar synthesis, the formation of 1-cyclohexyl-3-(p-tolyl)urea, involves combining p-toluidine (B81030) and cyclohexyl isocyanate in dichloromethane and heating the mixture. nih.gov The reaction progress is monitored, and upon completion, the product precipitates and can be isolated by filtration. nih.gov This straightforward approach highlights the utility of the amine-isocyanate coupling for accessing a diverse range of urea derivatives.

Utilization of Phosgene and Phosgene Equivalents

Historically, phosgene (COCl₂) served as a fundamental C1 building block for the synthesis of ureas. nih.gov The reaction of an amine with phosgene generates an intermediate isocyanate, which can then react with a second amine to form the desired urea. nih.gov However, the extreme toxicity of gaseous phosgene has led to a significant decline in its use in favor of safer alternatives. researchgate.net

Triphosgene, a solid and therefore more easily handled compound, is a common substitute for phosgene. mdpi.com It decomposes in the presence of a base to generate phosgene in situ, thereby avoiding the handling of the toxic gas directly. mdpi.com Another class of phosgene equivalents includes chloroformates, which can react with amines to form carbamates. These carbamates can then be converted to ureas upon reaction with another amine. mdpi.com

Contemporary and Optimized Synthetic Strategies for this compound and Related Structures

In response to the hazards associated with traditional reagents, significant research has focused on developing milder, safer, and more environmentally benign methods for urea synthesis.

1,1'-Carbonyldiimidazole (CDI)-Mediated Synthesis from Amines

1,1'-Carbonyldiimidazole (CDI) has emerged as a widely adopted and safer alternative to phosgene for the synthesis of ureas. nih.govresearchgate.net CDI is a stable, crystalline solid that activates amines towards the formation of a urea linkage. The reaction typically proceeds in a two-step, one-pot sequence. First, one amine reacts with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent addition of a second amine results in the displacement of the imidazole (B134444) leaving group and the formation of the unsymmetrical urea.

This method offers several advantages, including mild reaction conditions and the avoidance of highly toxic reagents. A general procedure involves treating an amine with CDI in a suitable solvent, followed by the addition of the second amine to the reaction mixture. biointerfaceresearch.com The versatility of this approach has been demonstrated in the synthesis of a wide variety of urea derivatives. nih.gov

| Reagent 1 | Reagent 2 | Coupling Agent | Solvent | Conditions | Yield |

| Amine A | Amine B | CDI | THF | Room Temp | Good to Excellent |

| 3-(aminomethyl)pyridine | Cyclohexylamine | CDI | Acetonitrile | 0°C to RT | High (projected) |

This table represents a generalized and projected synthesis based on typical CDI-mediated reactions.

I(III)-Mediated Urea Synthesis

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), have gained prominence in organic synthesis as versatile and environmentally friendly oxidizing agents. Recent advancements have demonstrated their utility in mediating the synthesis of N-substituted ureas directly from primary amides via a Hofmann-type rearrangement. This method involves the in situ generation of an isocyanate intermediate from the amide, which is then trapped by an amine to afford the urea.

While this approach is highly effective for the synthesis of ureas from amides, its direct application to the synthesis of this compound from two amine precursors is less common. However, it represents an important modern tool in the broader context of urea synthesis.

Direct Routes from Amines and Carbon Dioxide

The use of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 source for chemical synthesis is a major goal in green chemistry. Direct methods for the synthesis of ureas from amines and CO₂ have been developed, offering a more sustainable alternative to traditional phosgene-based routes.

These reactions typically require a catalyst and often dehydrating agents to drive the reaction towards the urea product by removing the water formed during the reaction. One approach involves the reaction of an alkyl azide (B81097) with an amine under a CO₂ atmosphere, mediated by a phosphine (B1218219) reagent. beilstein-journals.org Another strategy involves the direct carbonylation of amines with CO₂ in the presence of a suitable catalyst and dehydrating agent. While promising, these methods often require elevated temperatures and pressures.

| Reactant 1 | Reactant 2 | C1 Source | Catalyst/Mediator | Conditions | Product |

| Alkyl Halide | Amine | CO₂ | PS-PPh₂ | 70°C, 14.5 bar | N,N'-disubstituted urea |

| Cyclohexylamine | 3-(aminomethyl)pyridine | CO₂ | Dehydrating agent | High Temp/Pressure | This compound |

This table illustrates the general conditions for direct urea synthesis from amines and CO₂.

Multi-component Reactions for Unsymmetrical Urea Formation

Multi-component reactions (MCRs) offer a highly efficient approach for the synthesis of complex molecules like unsymmetrical ureas in a single operation, enhancing atom and step economy. researchgate.net A novel and efficient MCR involves the reaction of cyclic 2-diazo-1,3-diketones, carbodiimides, and 1,2-dihaloethanes, which proceeds through a cascade of bond formations to yield unsymmetrical urea derivatives in good yields. researchgate.netresearchgate.net Another approach is the four-component reaction involving an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine, and carbon monoxide, which proceeds via the in situ formation of a non-symmetrical urea that acts as an intermediate. mdpi.com These strategies allow for the rapid assembly of structurally diverse ureas from simple, readily available starting materials.

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Three-Component Reaction | Cyclic 2-diazo-1,3-diketones, Carbodiimides, 1,2-Dihaloethanes | Cascade formation of C-X, C-N, and C=O bonds; Good yields in a single operation. | researchgate.netresearchgate.net |

| Copper-Promoted Tandem Radical Reaction | 2-Oxindoles, Formamides (e.g., DMF) | Domino C-O coupling, ring cleavage, and C-N coupling process. | researchgate.net |

| Four-Component Pd-Catalyzed Reaction | α-Chloroketone, Aliphatic Isocyanate, Primary Aromatic Amine, Carbon Monoxide | Involves in situ formation of a non-symmetrical urea intermediate. | mdpi.com |

Advanced Techniques in Synthesis (e.g., Solid-Phase Synthesis, Microwave-Assisted Reactions)

Modern synthetic chemistry increasingly employs advanced techniques to accelerate and improve reaction outcomes. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, utilizing dielectric heating to rapidly increase the temperature of the reaction mixture. nih.gov This method can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities compared to conventional heating. nih.govresearchgate.net For instance, the synthesis of N-monosubstituted ureas from potassium cyanate (B1221674) and various amines can be performed efficiently in water under microwave irradiation, providing high yields and purity. researchgate.net

Solid-phase synthesis, a cornerstone of combinatorial chemistry and peptide synthesis, is also applicable to the creation of urea derivatives. In this technique, one of the reactants is attached to a solid support (resin), and subsequent reactions are carried out in solution. This approach simplifies purification, as excess reagents and by-products can be washed away, and is ideal for the rapid synthesis of compound libraries. nih.gov The combination of microwave heating with solid-phase synthesis has proven to be an indispensable technique for high-throughput production. nih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | nih.govresearchgate.net |

| Energy Transfer | Conductive heating from an external source | Direct energy transfer to reactive species via dielectric heating | nih.gov |

| Yield | Often lower | Generally higher yields and cleaner chemistries | nih.govresearchgate.net |

| Scalability | Well-established | Batch and continuous flow systems allow for scalability | researchgate.net |

Challenges and Considerations in Synthetic Development

The synthesis of unsymmetrical ureas like this compound is not without its challenges. The primary issues involve controlling selectivity to avoid unwanted side products and optimizing conditions to maximize yield and efficiency.

Mitigation of Symmetrical Urea By-product Formation

Several strategies have been developed to overcome this limitation. One effective method is the sequential addition of reactants. For instance, an amine can first be converted to an intermediate like a carbamate, which is then reacted with a second, different amine. thieme-connect.com A particularly clean and irreversible method involves the use of isopropenyl carbamates, which react with amines to give unsymmetrical ureas in high yield and purity without the formation of symmetrical side products. acs.orgnih.gov Another powerful approach is the in situ generation of an isocyanate intermediate from one of the amine precursors, which then reacts with the second amine. For example, using reagents like PhI(OAc)₂, amides can undergo a Hofmann rearrangement to form a reactive isocyanate in situ, which is immediately trapped by the amine present in the reaction mixture to form the unsymmetrical urea. mdpi.comrsc.org This avoids the need to handle potentially toxic and unstable isocyanate reagents directly. rsc.org

Optimization of Reaction Efficiency and Yield

Maximizing the efficiency and yield of the reaction is a critical goal in synthetic development. This is typically achieved by systematically optimizing various reaction parameters, including the choice of solvent, temperature, catalyst, and base. mdpi.com For example, in the synthesis of unsymmetrical ureas via the coupling of amides and amines using PhI(OAc)₂, parameters such as solvent (e.g., 1,2-DCE), temperature (e.g., 80 °C), and base (e.g., K₃PO₄) are carefully selected to maximize the isolated yield. mdpi.com

Modern approaches also focus on developing catalyst-free and environmentally benign methodologies. researchgate.net A novel method for the highly selective synthesis of unsymmetrical ureas from amines and carbonyl sulfide (B99878) (COS) relies on a two-stage temperature regulation and specific substrate ratios to achieve good to excellent yields and selectivity without a catalyst. rsc.org Similarly, efficient protocols have been developed using water as an inexpensive and environmentally friendly reaction medium, which can simplify product isolation and reduce the environmental impact of the synthesis. researchgate.net

| Parameter | Influence on Reaction | Example Optimization Strategy | Reference |

|---|---|---|---|

| Solvent | Affects solubility of reactants, reaction rate, and pathway. | Screening various solvents (e.g., 1,2-DCE, MeCN, Toluene) to find the optimal medium. | mdpi.com |

| Temperature | Controls reaction kinetics; higher temperatures can increase rate but also side reactions. | Varying temperature (e.g., from room temp to 100 °C) to balance yield and purity. Two-stage temperature regulation for selectivity. | mdpi.comrsc.org |

| Base/Catalyst | Can be crucial for activating reactants or facilitating key steps (e.g., deprotonation). | Testing different bases (e.g., K₃PO₄, Et₃N, DABCO) or developing catalyst-free systems. | thieme-connect.commdpi.com |

| Reactant Ratio | Can influence selectivity and drive the reaction to completion. | Using an excess of one amine to maximize the formation of the desired product and overcome limitations. | mdpi.com |

Advanced Structural Characterization and Spectroscopic Analysis

Elucidation of Molecular Structure

X-ray Crystallography of 1-Cyclohexyl-3-(pyridin-3-ylmethyl)urea and Analogs

While specific crystallographic data for this compound is not widely available in the public domain, analysis of closely related analogs such as 1-cyclohexyl-3-(p-tolyl)urea offers significant insights into the likely solid-state structure. In the crystal structure of this analog, the cyclohexane (B81311) ring typically adopts a stable chair conformation. researchgate.netresearchgate.net The atoms of the urea (B33335) group and the adjacent aromatic ring (in this case, p-tolyl, analogous to the pyridinylmethyl group) are nearly coplanar. researchgate.net

A noteworthy feature often observed in such structures is a significant dihedral angle between the plane of the aromatic ring and the plane of the urea group. researchgate.net For instance, in 1-cyclohexyl-3-(p-tolyl)urea, this angle is 52.02°. researchgate.net The crystal lattice is stabilized by intermolecular hydrogen bonds, a characteristic feature of urea derivatives. researchgate.net A common hydrogen bonding motif is the N–H⋯O interaction, which links molecules together. researchgate.net

Table 1: Crystallographic Data for an Analogous Compound: 1-Cyclohexyl-3-(p-tolyl)urea researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₂₀N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.6793(11) |

| b (Å) | 9.0970(7) |

| c (Å) | 11.4964(10) |

| β (°) | 98.008(8) |

| Volume (ų) | 1313.11(19) |

| Z | 4 |

Spectroscopic Investigations for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Preferences

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential tools for confirming the molecular structure of this compound in solution. The chemical shifts, multiplicities, and coupling constants of the signals provide a detailed map of the molecule's connectivity.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the cyclohexyl, pyridinyl, and urea groups. The protons on the pyridine (B92270) ring would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The methylene (B1212753) protons of the pyridin-3-ylmethyl group would likely appear as a singlet or a doublet depending on coupling with the adjacent NH group. The methine proton of the cyclohexyl ring attached to the urea nitrogen would be observed further downfield compared to the other cyclohexyl protons due to the deshielding effect of the nitrogen atom. The NH protons of the urea moiety would appear as broad signals, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the urea group (typically in the range of δ 155-160 ppm), as well as for the carbons of the cyclohexyl and pyridinylmethyl groups.

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H | 7.0 - 8.5 | m |

| -CH₂-Pyridine | ~4.4 | d |

| Urea-NH | Variable (broad) | s |

| Cyclohexyl-CH-N | ~3.5 | m |

| Cyclohexyl-CH₂ | 1.0 - 2.0 | m |

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| Urea C=O | 155 - 160 |

| Pyridine-C | 120 - 150 |

| -CH₂-Pyridine | ~45 |

| Cyclohexyl-CH-N | ~50 |

| Cyclohexyl-CH₂ | 25 - 35 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The most prominent absorption bands are associated with the urea moiety. A strong absorption band corresponding to the C=O stretching vibration is typically observed in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations of the urea group usually appear as one or two bands in the range of 3200-3400 cm⁻¹. The C-N stretching vibrations of the urea and the pyridine ring would also be present in the fingerprint region of the spectrum.

Table 4: Characteristic IR Absorption Bands for Urea Derivatives

| Functional Group | Vibration Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| C=O | Stretching | 1630 - 1680 |

| C-N | Stretching | 1400 - 1480 |

| N-H | Bending | 1510 - 1570 |

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for urea derivatives involve cleavage of the C-N bonds adjacent to the carbonyl group.

Stereochemical and Conformational Analysis of the Urea Moiety

The urea moiety (–NH–CO–NH–) has a planar or nearly planar geometry due to the delocalization of the lone pair of electrons on the nitrogen atoms into the carbonyl group. This resonance results in a partial double bond character for the C-N bonds.

In substituted ureas like this compound, different conformations can arise from rotation around the C-N bonds. The trans-cis and trans-trans conformations are often observed in the solid state, with the specific conformation being influenced by the steric bulk of the substituents and the potential for intramolecular and intermolecular hydrogen bonding. In solution, there may be an equilibrium between different conformers. The planarity of the urea group is a key factor in its ability to act as a hydrogen bond donor and acceptor, which is crucial for its interactions with biological targets.

Dynamic Behavior and Preferred Isomers

The dynamic nature of this compound is primarily dictated by the conformational flexibility of the cyclohexyl group and rotational freedom around the various single bonds.

Conformation of the Cyclohexyl Ring: Based on X-ray crystallographic studies of analogous compounds such as 1-cyclohexyl-3-(p-tolyl)urea, the cyclohexane ring is expected to predominantly adopt a stable chair conformation researchgate.net. This arrangement minimizes both angular and torsional strain, placing the urea substituent in an equatorial position to reduce steric hindrance. The dynamic behavior involves the ring undergoing a "chair flip," a process that interconverts the axial and equatorial positions. However, due to the steric bulk of the urea moiety, the conformer with the substituent in the equatorial position is significantly lower in energy and thus is the overwhelmingly preferred isomer at room temperature.

Rotational Isomers (Rotamers): Rotational barriers around the C-N bonds of the urea bridge and the C-C bond of the pyridinylmethyl group give rise to various rotamers. The planarity of the urea group, due to the delocalization of the nitrogen lone pair into the carbonyl group, restricts free rotation. The relative orientation of the cyclohexyl and pyridinylmethyl groups is defined by the torsion angles around the N-C(carbonyl) and N-CH2 bonds. The preferred isomers will be those that minimize steric clashes between the bulky cyclohexyl ring and the pyridinylmethyl substituent. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can provide insight into this dynamic behavior, as hindered rotation can lead to the broadening of signals or the appearance of distinct signals for different rotamers at low temperatures.

| Structural Feature | Predominant Conformation/Isomer | Rationale |

| Cyclohexyl Ring | Chair conformation | Minimization of torsional and angular strain researchgate.net. |

| Urea Substituent | Equatorial position | Reduced steric hindrance compared to the axial position. |

| Urea Group | Planar | Delocalization of nitrogen lone pairs into the carbonyl. |

| Overall Molecular Shape | Dependent on rotation around single bonds | Minimization of steric interactions between substituents. |

Intramolecular Hydrogen Bonding Networks

The urea functional group is a potent hydrogen bond donor (two N-H groups) and acceptor (the carbonyl oxygen). This allows for the formation of robust intermolecular hydrogen bonds, which are known to dictate the crystal packing of many urea derivatives researchgate.net. However, the presence of the pyridine ring in this compound introduces the intriguing possibility of forming an intramolecular hydrogen bond.

Spectroscopic Evidence: The existence and strength of such an intramolecular hydrogen bond can be probed using various spectroscopic methods.

Infrared (IR) Spectroscopy: The N-H stretching vibration in the IR spectrum is highly sensitive to hydrogen bonding. An N-H group involved in an intramolecular hydrogen bond would exhibit a broader and red-shifted (lower frequency) absorption band compared to a "free" N-H group mdpi.com. For example, free N-H stretching bands typically appear around 3400-3450 cm⁻¹, while hydrogen-bonded N-H bands are observed at lower wavenumbers, often below 3350 cm⁻¹ mdpi.com. Similarly, the carbonyl (C=O) stretching frequency would also be affected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the N-H proton in the ¹H NMR spectrum is a strong indicator of hydrogen bonding. Protons involved in hydrogen bonds are deshielded and resonate at a higher chemical shift (further downfield) nih.gov. The presence of a significant downfield shift for one of the N-H protons would provide strong evidence for the formation of an intramolecular hydrogen bond. Variable temperature NMR studies could further confirm this, as the chemical shift of a hydrogen-bonded proton is often temperature-dependent.

The interplay between the formation of this intramolecular hydrogen bond and the competing intermolecular hydrogen bonds with solvent molecules or other urea molecules is a key determinant of the compound's properties in different environments mdpi.com.

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Modulation of Substituents on the Urea (B33335) Core

The cyclohexyl group is a key hydrophobic component that often contributes to binding affinity through van der Waals interactions within a target protein's binding pocket. Variations of this moiety can significantly impact biological potency.

Research on related cyclohexyl urea derivatives has shown that this group is often critical for activity. For instance, in studies of certain enzyme inhibitors, the cyclohexyl group was found to form strong pi-stacking interactions with tyrosine residues in the enzyme's active site. researchgate.net The replacement of the cyclohexyl ring with a phenyl group in some contexts has led to a significant loss of both biochemical and whole-cell activity. researchgate.net However, further substitutions on that replacement phenyl ring, such as a 3-cyano group, could sometimes recover or even improve activity, highlighting the nuanced role of this molecular region. researchgate.net In the development of other receptor antagonists, a series of 1,3-disubstituted cyclohexylmethyl urea derivatives were synthesized and optimized, indicating the importance of the cyclohexyl scaffold in achieving high potency. nih.gov These findings suggest that while the saturated, flexible nature of the cyclohexyl ring is often optimal, other substituted cyclic or aromatic structures can sometimes be tolerated or may even enhance activity depending on the specific biological target.

Table 1: Influence of Cyclohexyl Moiety Variations on Biological Activity

| Modification of Cyclohexyl Group | General Influence on Activity | Rationale for Change |

|---|---|---|

| Replacement with Phenyl Ring | Often results in loss of activity. researchgate.net | Alters hydrophobicity, size, and conformational flexibility. |

| Replacement with Substituted Phenyl | Activity can be recovered or improved depending on the substituent. researchgate.net | Substituents can introduce new electronic or steric interactions. |

| Maintenance of Cyclohexyl Scaffold | Often crucial for maintaining or enhancing potency. nih.gov | Provides an optimal hydrophobic and steric profile for target binding. |

The pyridine (B92270) ring serves as a crucial structural element, often involved in hydrogen bonding, pi-stacking, or polar interactions. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can interact with hydrophobic or aromatic pockets in a target protein. nih.gov

SAR studies on various pyridine-containing compounds have demonstrated that the position and nature of substituents on the ring are critical for biological activity. nih.gov For example, the introduction of electron-donating groups like methoxy (B1213986) (-OMe) and hydroxyl (-OH) or hydrogen-bonding groups like amino (-NH2) can enhance antiproliferative activity in certain cancer cell lines. nih.gov Conversely, the addition of bulky groups or halogen atoms can sometimes lead to a decrease in activity. nih.gov In the context of developing water-soluble compounds, replacing a phenyl ring with a pyridinyl group has been a successful strategy, as the basic nitrogen atom of the pyridine can be used to form hydrochloride salts, thereby improving solubility without compromising biological function. nih.gov This approach highlights the dual role of the pyridine moiety in influencing both pharmacodynamic and pharmacokinetic properties. nih.govresearchgate.net

Table 2: Effects of Pyridine Ring Modifications on Activity

| Modification/Substituent | General Effect on Activity | Rationale/Observation |

|---|---|---|

| Addition of -OMe, -OH, -NH2 groups | Can enhance biological activity. nih.gov | Introduces favorable hydrogen bonding or electronic interactions. |

| Addition of Halogens or Bulky Groups | May decrease biological activity. nih.gov | Can cause steric hindrance or unfavorable electronic changes. |

| Position of Nitrogen (e.g., pyridin-2-yl vs. pyridin-3-yl vs. pyridin-4-yl) | Significantly impacts binding and activity. | Alters the vector of the hydrogen bond acceptor and dipole moment. |

| Use as a Phenyl Bioisostere | Can improve physicochemical properties like solubility via salt formation. nih.gov | The basic nitrogen atom allows for the creation of water-soluble salts. |

The urea linker (-NH-C(O)-NH-) is a cornerstone of the molecule's structure, acting as a rigid scaffold that correctly orients the cyclohexyl and pyridinyl moieties. It is also a potent hydrogen bond donor and acceptor, forming critical interactions with biological targets. nih.gov However, urea-containing compounds can sometimes suffer from poor metabolic stability or low solubility. nih.gov

To address these potential liabilities, medicinal chemists often explore isosteric replacements, where the urea group is substituted with another functional group that has similar steric and electronic properties. nih.gov The most common isostere for urea is thiourea (B124793) (-NH-C(S)-NH-), where the carbonyl oxygen is replaced by a sulfur atom. semanticscholar.org Thiourea derivatives often retain the biological activity of their urea counterparts because the sulfur atom can also participate in hydrogen bonding, albeit with different geometries and strengths. researchgate.netmdpi.com The change from oxygen to sulfur alters the electronic distribution, bond angles, and lipophilicity of the linker, which can fine-tune the compound's activity and properties. semanticscholar.org Other less common bioisosteres for the urea moiety that have been explored in drug design include cyanoguanidine, squaramide, and 2-amino-1,3,4-oxadiazole, each offering a unique set of properties to overcome specific challenges encountered with the parent urea scaffold. nih.gov

Table 3: Comparison of Urea Linkage and Its Isosteres

| Linkage | Key Features | Rationale for Use |

|---|---|---|

| Urea (-NH-C(O)-NH-) | Strong H-bond donor/acceptor; rigid linker. nih.gov | Parent scaffold; establishes key interactions with target. |

| Thiourea (-NH-C(S)-NH-) | H-bond acceptor (sulfur); increased lipophilicity compared to urea. semanticscholar.org | Common isostere; modulates binding and physicochemical properties. researchgate.net |

| Cyanoguanidine | Can improve cell permeability. nih.gov | Addresses poor absorption or bioavailability issues. |

| Squaramide | Acts as a urea bioisostere. nih.gov | Alternative scaffold to explore different interaction geometries. |

Rational Design Principles Applied to 1-Cyclohexyl-3-(pyridin-3-ylmethyl)urea Derivatives

Rational drug design utilizes the structural information gained from SAR studies to build predictive models and intelligently design new compounds with improved properties. This approach moves beyond trial-and-error synthesis to a more targeted and efficient discovery process. rsc.org

A pharmacophore model is a three-dimensional representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. dovepress.com For a class of compounds like this compound derivatives, a pharmacophore model would typically be generated by aligning a set of active molecules and identifying their common chemical features.

The key features of a pharmacophore for this series would likely include:

A hydrophobic group corresponding to the cyclohexyl ring.

Two hydrogen bond donors from the urea N-H groups.

A hydrogen bond acceptor from the urea carbonyl oxygen.

A hydrogen bond acceptor or aromatic feature representing the pyridine ring.

Once developed, this 3D model serves as a query for virtual screening of large compound libraries to identify novel molecules that fit the pharmacophoric requirements and are therefore likely to be active. dovepress.com The model's predictive power is validated by testing whether it can distinguish known active compounds from inactive ones. rsc.org Such models provide deep insights into the structural characteristics that influence binding and inhibitory activity. nih.gov

The ultimate goal of rational design is to optimize biological potency while maintaining favorable drug-like properties. Potency, often measured as the concentration required to elicit a 50% response (IC50 or EC50), is a primary driver of optimization. However, simply increasing potency by adding functional groups that increase molecular weight is not always productive.

Ligand efficiency (LE) has become a key metric in modern drug discovery to guide this optimization process. LE relates the binding energy of a compound to its size (typically the number of non-hydrogen atoms). It helps identify small, efficient fragments that can be grown into potent leads without becoming excessively large or lipophilic, which could compromise properties like solubility and cell permeability.

Optimization of this compound derivatives would involve an iterative process of:

Synthesizing analogs based on SAR and pharmacophore models.

Testing their biological activity to determine potency.

Calculating ligand efficiency to ensure that increases in potency are not simply due to increased size.

Evaluating physicochemical properties (e.g., solubility, metabolic stability) to ensure the development of a well-rounded drug candidate. mdpi.com

This integrated approach, combining molecular modeling with empirical testing, allows for the systematic enhancement of biological activity and the development of compounds with a higher probability of success in later stages of drug development. nih.govresearchgate.net

Steric and Electronic Effects in Structure-Activity Relationships

The biological activity of enzyme inhibitors is profoundly influenced by the three-dimensional arrangement of atoms within the molecule and the distribution of electron density. These steric and electronic properties dictate the molecule's ability to fit into the binding site of its target protein and to form favorable interactions. In the context of urea-based inhibitors, such as those related to this compound, modifications to the chemical structure, particularly the introduction of substituents at various positions, can lead to significant changes in inhibitory potency. The following subsection delves into the specific roles of ortho-substitution and the resulting steric hindrance on the structure-activity relationship (SAR) of this class of compounds.

Ortho and Steric Hindrance Effects

The placement of substituents on the aromatic rings of urea-based compounds is a critical aspect of molecular design in medicinal chemistry. Substituents at the ortho position (adjacent to the point of attachment to the rest of the molecule) can have a particularly pronounced effect on the compound's conformation and its interaction with the target receptor. This is primarily due to steric hindrance, which is the repulsion between electron clouds of non-bonded atoms in close proximity.

In the case of compounds analogous to this compound, the introduction of a substituent at the C2 or C4 position of the pyridine ring (ortho to the methylene (B1212753) bridge) can significantly impact biological activity. Research on various classes of bioactive molecules has demonstrated that such substitutions can lead to a decrease in potency. For instance, in a study on sulfonyl urea derivatives as soluble epoxide hydrolase (sEH) inhibitors, it was observed that moving a trifluoromethoxy (-OCF3) group from the para position to the meta or ortho position on a phenyl ring resulted in a significant reduction in sEH inhibition mdpi.com. This suggests that the active site of the enzyme may have a sterically constrained environment that cannot accommodate the bulk of an ortho-substituent.

Similarly, studies on other types of biologically active compounds have shown that ortho-substitution can be detrimental to activity. For example, in the investigation of certain Schiff bases, it was found that methyl groups substituted at the meta and para positions of an aryl ring resulted in greater antifungal and antibacterial activities compared to the ortho-substituted and unsubstituted derivatives researchgate.net. This highlights a general principle where the steric bulk of an ortho-substituent can enforce a non-planar conformation of the molecule, disrupting the optimal geometry for binding to a biological target.

The following table presents hypothetical data to illustrate the potential impact of ortho-substitution on the inhibitory activity of a compound series based on the general principles of steric hindrance observed in related molecular scaffolds.

| Compound ID | R1 (Pyridine Ring Substitution) | R2 (Cyclohexyl Ring Substitution) | Target Activity (IC50, nM) - Hypothetical Data |

| 1 | H | H | 50 |

| 2 | 2-CH3 | H | 250 |

| 3 | 4-CH3 | H | 300 |

| 4 | 2-Cl | H | 450 |

| 5 | H | 4-CH3 | 75 |

This data is illustrative and based on general SAR principles, not on experimental results for this compound.

In this hypothetical dataset, the parent compound 1 (analogous to this compound) displays a certain level of activity. The introduction of a methyl group at the ortho position (C2) in compound 2 leads to a five-fold decrease in activity, a plausible outcome due to steric clash with the binding pocket. A similar effect is seen with a methyl group at the other ortho position (C4) in compound 3 . An even greater loss of activity is postulated for compound 4 , which bears a larger chloro substituent at the C2 position, suggesting that the negative steric effect is size-dependent. In contrast, substitution on the cyclohexyl ring (compound 5 ) might have a less pronounced effect, depending on the topology of the binding site in that region.

Computational and Theoretical Chemistry Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental in elucidating the electronic properties of a molecule, which in turn govern its reactivity and interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties. For molecules containing cyclohexyl and urea (B33335) moieties, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and compute various electronic parameters.

These calculations help in understanding the distribution of electron density and identifying the most stable conformations of the molecule. The global reactivity indices, such as electronegativity, chemical potential, hardness, and softness, can also be derived from DFT, offering predictions about the chemical bonding and reaction mechanisms of the compound.

Table 1: Calculated Global Reactivity Indices for a Structurally Similar Compound

| Parameter | Value |

| Electronegativity (χ) | Value |

| Chemical Potential (μ) | Value |

| Hardness (η) | Value |

| Softness (S) | Value |

| Ionization Energy (I) | Value |

| Electron Affinity (A) | Value |

Note: The values in this table are representative of typical outputs from DFT calculations for analogous compounds, as specific data for 1-Cyclohexyl-3-(pyridin-3-ylmethyl)urea is not publicly available.

Frontier Molecular Orbital (FMO) theory is a key component of quantum mechanical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energies of these orbitals are crucial for predicting how the molecule will interact with other species. For instance, in the context of drug design, the interaction between the HOMO of a drug and the LUMO of its biological receptor (and vice versa) is a key factor in binding affinity.

Table 2: Frontier Molecular Orbital Energies for a Structurally Similar Compound

| Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Note: The values in this table are illustrative and based on calculations for analogous compounds. The specific energies for this compound would require dedicated computational studies.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations provide a dynamic perspective on molecular behavior, complementing the static picture offered by quantum mechanical calculations.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the molecule's behavior over time, MD can explore its conformational landscape, identifying the most stable and accessible shapes (conformations) of the molecule in different environments (e.g., in a solvent or bound to a protein).

For a flexible molecule like this compound, with its rotatable bonds, MD simulations are invaluable for understanding its dynamic nature. This is crucial for predicting how it might adapt its shape to fit into a binding site of a biological target. The simulations can also provide insights into the stability of the molecule's interactions with its environment, such as the formation and breaking of hydrogen bonds with water molecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might bind to a protein target. The output of a docking simulation includes a binding score, which estimates the binding affinity, and a predicted binding pose.

Studies on analogous urea-containing compounds have shown their potential to bind to various biological targets, such as enzymes and receptors. For example, urea derivatives have been docked into the active sites of targets like the Epidermal Growth Factor Receptor (EGFR) and soluble epoxide hydrolase (sEH). mdpi.comresearchgate.net These studies help in identifying the key interactions that stabilize the ligand-protein complex.

Table 3: Representative Molecular Docking Results for Urea Analogs against Biological Targets

| Compound Analog | Target Protein | Docking Score (kcal/mol) |

| Aryl Urea Analog 1 | EGFR | -7.56 |

| Aryl Urea Analog 2 | EGFR | -6.36 |

| Disubstituted Urea 1 | sEH | -8.97 |

| Disubstituted Urea 2 | Mcl-1 | -8.90 |

Note: These scores are for analogous compounds and are presented to illustrate the typical binding affinities observed for this class of molecules. mdpi.comresearchgate.netnih.gov

Intermolecular Interactions and Binding Site Analysis

The analysis of molecular docking results provides detailed information about the intermolecular interactions between the ligand and its target. These interactions are crucial for the stability of the complex and the biological activity of the compound. The urea moiety is a common motif in medicinal chemistry, known for its ability to form strong hydrogen bonds.

In the case of this compound, the urea group can act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). The pyridine (B92270) ring can participate in π-π stacking or cation-π interactions, while the cyclohexyl group can form hydrophobic interactions with nonpolar residues in the binding site.

Binding site analysis from docking studies of similar compounds often reveals interactions with key amino acid residues. For instance, hydrogen bonds are frequently observed with residues like lysine, and hydrophobic interactions with residues such as leucine, isoleucine, and valine. mdpi.com The specific interactions of this compound would depend on the specific topology and amino acid composition of the target's binding pocket.

Analysis of Hydrogen Bonding Interactions with Biological Receptors

The urea moiety is a classic hydrogen bond donor and acceptor. The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. In the context of a biological receptor, such as an enzyme's active site, these groups can form crucial interactions with amino acid residues. For instance, the N-H groups could interact with the backbone carbonyl oxygen of amino acids or with the side chains of residues like aspartate, glutamate, or asparagine. The carbonyl oxygen of the urea can accept hydrogen bonds from the N-H groups of protein backbones or from the side chains of residues such as serine, threonine, or lysine.

The pyridine ring introduces an additional hydrogen bond acceptor site at its nitrogen atom. This nitrogen can interact with hydrogen bond donors from the receptor, further anchoring the molecule in a binding pocket. The presence and orientation of these hydrogen bonding groups are critical for the molecule's affinity and selectivity towards its biological target.

Characterization of Hydrophobic and Van der Waals Interactions

Specific computational characterizations of the hydrophobic and van der Waals interactions for this compound are not extensively documented. Nevertheless, the molecular structure clearly indicates the importance of these interactions in its binding to biological receptors.

Van der Waals interactions, which are weaker and less specific than hydrogen bonds, will be present between all atoms of this compound and the receptor. The cumulative effect of these interactions, particularly from the close packing of the cyclohexyl and pyridinylmethyl groups within the binding site, can be substantial. The aromatic pyridine ring can also participate in π-π stacking or π-cation interactions with complementary aromatic or charged residues in the receptor, further stabilizing the bound complex. Molecular modeling studies would be required to quantify the precise contribution of these hydrophobic and van der Waals forces to the binding energy.

Prediction of Molecular Properties Relevant to Biological Activity and Formulation

Solvation Energies and Crystal Growth Morphology

There is a lack of specific published data on the computationally predicted solvation energies and crystal growth morphology for this compound. However, general principles from computational chemistry can be applied to understand these properties.

Crystal Growth Morphology: The prediction of crystal growth morphology is a complex computational task that involves understanding the intermolecular interactions that govern the packing of molecules in a crystal lattice. The final shape of a crystal is determined by the relative growth rates of its different faces. These growth rates are influenced by factors such as the strength of intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) within the crystal and the interactions between the crystal faces and the solvent.

For this compound, the strong hydrogen bonding capabilities of the urea group would likely play a dominant role in the crystal packing. Computational methods can be employed to predict the stable crystal structures (polymorphs) and then to simulate the growth of each crystal face in a given solvent. This would allow for the prediction of the crystal habit, which can significantly impact properties like dissolution rate and bioavailability. While specific studies on this compound are not available, research on similar urea-containing molecules has demonstrated the utility of computational approaches in understanding and predicting their crystallization behavior.

Biological Activity and Mechanistic Insights

General Biological Activities of Urea (B33335) Derivatives

The urea functional group is a key structural motif in a vast array of biologically active compounds. Its ability to form multiple stable hydrogen bonds with protein and receptor targets is central to its role in medicinal chemistry. This allows urea derivatives to modulate the potency and selectivity of drugs and improve their pharmacokinetic properties. Consequently, urea-containing compounds have been developed for a wide range of therapeutic applications, including as anticancer, antibacterial, anticonvulsant, and anti-HIV agents.

Enzyme Inhibition

Urea derivatives are known to inhibit a variety of enzymes by interacting with their active sites. The hydrogen bonding capabilities of the urea moiety play a crucial role in these interactions.

Soluble Epoxide Hydrolase (sEH): The 1,3-disubstituted urea moiety is a well-established pharmacophore for potent inhibitors of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxy fatty acids, which are important endogenous mediators in inflammation, pain, and blood pressure regulation. By inhibiting sEH, urea derivatives can increase the levels of these beneficial epoxy fatty acids. The urea structure mimics both the substrate and the transition state of epoxide hydrolysis, leading to competitive inhibition of the enzyme. The carbonyl oxygen of the urea can form hydrogen bonds with tyrosine residues in the active site, while the NH groups can act as hydrogen bond donors. Numerous studies have explored various substituted ureas as sEH inhibitors, demonstrating their potential in treating inflammatory diseases and pain. For instance, novel benzoxazolone-5-urea analogues have shown highly potent sEH inhibitory properties, with IC50 values in the nanomolar range nih.gov.

Sirtuin-1 (SIRT1): Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes like aging, transcription, and stress resistance. Both activators and inhibitors of sirtuins are of significant therapeutic interest. Certain bridged urea analog compounds have been developed as sirtuin modulators nih.gov. Thiourea-based compounds have also been designed and synthesized as potential SIRT inhibitors, demonstrating cytotoxic activity against cancer cells bldpharm.com. The development of potent and selective SIRT1 inhibitors is an active area of research for potential applications in diseases such as cancer and neurodegenerative disorders.

Proteases: Urea derivatives have been successfully developed as inhibitors of various proteases, including HIV protease. The design of these inhibitors often leverages the ability of the urea functionality to mimic peptide bonds and form key hydrogen bond interactions within the enzyme's active site. For example, cyclic urea-containing compounds have been shown to be extremely potent inhibitors of HIV protease youtube.com. Boceprevir, a urea-containing protease inhibitor, has been used in the treatment of Hepatitis C virus (HCV) by reversibly binding to the active site of the NS3 protease frontiersin.org.

Kinases: A significant number of urea-based compounds have been developed as kinase inhibitors for the treatment of cancer and inflammatory diseases. These compounds often act by competing with ATP for binding to the kinase domain. For instance, Sorafenib, a diaryl urea, is a potent inhibitor of Raf kinase and other receptor tyrosine kinases involved in tumor progression and angiogenesis. The urea moiety in these inhibitors typically forms critical hydrogen bonds with the hinge region of the kinase. Pyrazole urea-based compounds have also been identified as potent inhibitors of p38 MAP kinase researchgate.net. Furthermore, urea derivatives have been investigated as highly potent and selective Rho kinase (ROCK) inhibitors, with potential applications in cardiovascular disease and glaucoma uts.edu.aunih.gov.

| Enzyme Target | Examples of Urea-Based Inhibitors | Significance of Inhibition |

| Soluble Epoxide Hydrolase (sEH) | Benzoxazolone-5-urea analogues, 1,3-disubstituted ureas | Anti-inflammatory, analgesic, and antihypertensive effects |

| Sirtuin-1 (SIRT1) | Bridged urea analogs, Thiourea (B124793) derivatives | Potential in cancer and neurodegenerative disease therapy |

| HIV Protease | Cyclic urea derivatives, Boceprevir | Antiviral activity against HIV and HCV |

| Kinases (e.g., Raf, p38, ROCK) | Sorafenib, Pyrazole ureas, various urea-based scaffolds | Anticancer and anti-inflammatory applications |

Receptor Modulation

The hydrogen-bonding capabilities of the urea group also make it a valuable component in the design of ligands that modulate the function of various receptors. Urea-containing compounds can act as either agonists or antagonists, depending on the specific interactions they form with the receptor's binding pocket. For instance, urea derivatives have been explored as modulators of purinoreceptors, such as the P2Y1 receptor, where the urea moiety forms key hydrogen bonds with the receptor backbone nih.gov.

Specific Biological Activities of 1-Cyclohexyl-3-(pyridin-3-ylmethyl)urea and Analogs

While specific research on the biological activities of this compound is not extensively documented in publicly available literature, the activities of structurally related compounds provide significant insights into its potential therapeutic applications.

Anti-Mycobacterium tuberculosis Activity and InhA Interaction Mechanisms

The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis and is a validated target for antitubercular drugs. The development of direct InhA inhibitors is a key strategy to combat tuberculosis, especially drug-resistant strains nih.gov. While direct studies on this compound are limited, research on analogous structures, such as 1-adamantyl-3-heteroaryl ureas, has shown promising anti-tuberculosis activity nih.gov. For example, a 1-adamantyl-3-(3-pyridinyl) urea derivative displayed a minimum inhibitory concentration (MIC) of 12.5 µg/mL against M. tuberculosis nih.gov. The cyclohexyl group in the target compound is structurally similar to the adamantyl group, suggesting a potential for similar antitubercular activity. The pyridine (B92270) ring is also a common feature in many antitubercular agents. The mechanism of action for such urea derivatives is hypothesized to involve the inhibition of InhA, where the urea core and its substituents interact with the enzyme's active site.

| Compound Analog | Anti-TB Activity (MIC in µg/mL) | Reference |

| 1-adamantyl-3-(3-pyridinyl) urea | 12.5 | nih.gov |

| 1-adamantyl-3-(2-pyridinyl) urea | 200 | nih.gov |

| 1-adamantyl-3-(4-pyrimidinyl) urea | 25 | nih.gov |

Potential Anticancer Properties

Urea derivatives have a long history in cancer chemotherapy, with mechanisms of action that include DNA alkylation and the disruption of mitochondrial function.

As Nitroso Urea Derivatives: Nitrosoureas are a class of alkylating agents used in cancer treatment nih.govwikipedia.org. Upon spontaneous degradation, these compounds form reactive species that can alkylate DNA, leading to cross-linking and inhibition of DNA replication and transcription nih.gov. The lipophilic nature of many nitrosoureas allows them to cross the blood-brain barrier, making them effective against brain tumors wikipedia.org. While this compound is not a nitrosourea itself, its chemical structure could potentially be modified to incorporate a nitroso group, thereby creating a potential anticancer agent. Examples of clinically used nitrosoureas include Carmustine and Lomustine.

As Mitochondrial Uncouplers: Targeting cancer cell metabolism is a promising therapeutic strategy. Mitochondrial uncouplers are compounds that disrupt the process of oxidative phosphorylation, leading to a decrease in ATP production and often inducing apoptosis in cancer cells nih.govresearchgate.net. Certain bisaryl urea derivatives have been shown to act as mitochondrial uncouplers through a fatty acid-activated mechanism uts.edu.aunih.gov. These compounds depolarize the mitochondrial membrane, leading to reduced viability of cancer cells. The structural features of this compound, particularly the presence of lipophilic cyclohexyl and aromatic pyridine rings, suggest that it or its analogs could potentially exhibit mitochondrial uncoupling activity.

Antibacterial Activity

The oxazolidinone class of antibiotics, which includes Linezolid, are potent inhibitors of bacterial protein synthesis. They act by binding to the 50S ribosomal subunit. Structurally related compounds containing a pyridine ring have been investigated for their antibacterial properties. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and showed strong antibacterial activity against several Gram-positive bacteria, including strains of Staphylococcus and Streptococcus nih.govfrontiersin.orgresearchgate.net. The pyridine-3-yl moiety is a key component of these active compounds. Although this compound lacks the oxazolidinone ring, the presence of the pyridin-3-ylmethyl group suggests that it could serve as a scaffold for the development of novel antibacterial agents.

| Compound Series | Bacterial Strains Inhibited | Reference |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, Bacillus subtilis, Staphylococcus xylosus | nih.gov |

Antiviral Activity

There is currently no publicly available scientific literature that specifically documents the antiviral activity of this compound, including its potential to inhibit the replication of RNA viruses. While the broader class of urea derivatives has been investigated for various therapeutic properties, specific data on this compound's efficacy against viral pathogens is absent from peer-reviewed studies. Research into other urea-containing compounds has shown some promise in antiviral applications, such as inhibitors of HIV protease, but these findings cannot be directly extrapolated to this compound.

ERAP1 Aminopeptidase Inhibition

Investigations into the inhibitory effects of this compound on Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) have not been reported in the available scientific literature. ERAP1 is a key enzyme in the antigen processing pathway, making it a target for modulating immune responses. While other structurally distinct urea-based compounds have been identified as competitive inhibitors of ERAP1, there is no current evidence to suggest that this compound shares this specific biological activity.

Mechanistic Elucidation of Biological Action

The precise molecular mechanisms underlying the biological effects of this compound remain largely uncharacterized in published research. Elucidation of how a compound engages with its molecular targets is fundamental to understanding its therapeutic potential and is an area requiring further investigation for this particular molecule.

Elucidation of Molecular Mechanisms of Target Engagement

Detailed studies elucidating the specific molecular targets of this compound and the nature of its engagement with these targets are not present in the current body of scientific literature. Understanding the binding sites, kinetics, and conformational changes induced upon interaction is critical for rational drug design and would be a necessary step in the future evaluation of this compound.

Cellular Pathway Modulation

The influence of this compound on specific cellular pathways, such as apoptosis and biofilm formation, has not been specifically documented. However, related research on other urea derivatives provides context for potential, though unconfirmed, activities.

Apoptosis: Certain novel pyrazinyl–aryl urea derivatives have been shown to induce both apoptosis and necroptosis in cancer cell lines. nih.gov For instance, some of these compounds trigger caspase-dependent apoptosis at lower concentrations. nih.gov Additionally, other studies on pyrrolo[2,3-d]pyrimidine derivatives containing urea moieties have demonstrated cytotoxic effects on cancer cells mediated by the induction of apoptosis. It is important to note that these findings pertain to structurally different molecules, and similar activity has not been confirmed for this compound.

Biofilm Formation Inhibition: Research on the compound 1,3-di-m-tolyl-urea (DMTU) has demonstrated its ability to inhibit the formation of multispecies oral biofilms and disrupt pre-existing ones without being bactericidal. mdpi.com The mechanism for this action involves the downregulation of genes related to biofilm formation and virulence in bacteria such as P. gingivalis. mdpi.com While this highlights a potential activity for the urea scaffold, there is no direct evidence that this compound possesses similar anti-biofilm properties.

Fatty Acid-Activated Mechanisms of Action

There is no information available in the scientific literature to suggest that this compound operates through fatty acid-activated mechanisms of action. This is a specialized area of cellular signaling, and no studies have linked this particular compound to such pathways.

Future Research Directions and Emerging Applications

Development of Novel Urea-Based Scaffolds for Diverse Therapeutic Applications

The versatility of the urea (B33335) functional group allows for its incorporation into a multitude of molecular frameworks, enabling the synthesis of diverse compound libraries. Future research will likely focus on the strategic design of novel urea-based scaffolds to target a wider range of diseases. While much of the current focus has been on oncology, with urea derivatives acting as kinase inhibitors, there is considerable potential in other therapeutic areas. researchgate.net

Table 1: Potential Therapeutic Areas for Novel Urea-Based Scaffolds

| Therapeutic Area | Potential Biological Targets | Rationale |

| Neurodegenerative Diseases | Glycogen synthase kinase 3β (GSK-3β), Casein kinase 1 (CK1) | Modulation of tau phosphorylation and other pathways implicated in diseases like Alzheimer's. |

| Infectious Diseases | Viral proteases, bacterial enzymes | Inhibition of essential microbial enzymes for antiviral and antibacterial effects. |

| Inflammatory Disorders | p38 MAP kinase, soluble Epoxide Hydrolase (sEH) | Regulation of inflammatory signaling pathways. |

| Metabolic Diseases | Glucokinase activators, stearoyl-CoA desaturase 1 (SCD1) inhibitors | Control of glucose metabolism and lipid biosynthesis in conditions like type 2 diabetes and obesity. |

The exploration of these areas will involve the synthesis of analogues of existing urea compounds, modifying peripheral chemical groups to optimize activity against new targets. For 1-Cyclohexyl-3-(pyridin-3-ylmethyl)urea, this could involve alterations to the cyclohexyl or pyridinyl rings to enhance specificity for a particular biological target.

Integration of Artificial Intelligence and Machine Learning in Urea Derivative Design and Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug design. These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel drug candidates with a higher probability of success, thereby reducing the time and cost of drug development.

In the context of urea derivatives, AI and ML algorithms can be employed for:

Virtual Screening: Rapidly screening large virtual libraries of urea compounds to identify those with the highest predicted affinity for a specific biological target.

De Novo Design: Generating entirely new urea-based molecular structures with optimized drug-like properties.

Predictive Toxicology: Assessing the potential toxicity of novel urea derivatives early in the design phase.

By leveraging these technologies, researchers can more efficiently explore the chemical space around scaffolds like this compound to design next-generation therapeutics.

Advanced Synthetic Methodologies for Accessing Complex Analogues

The synthesis of complex urea derivatives can be challenging. Traditional methods often involve the use of hazardous reagents like phosgene (B1210022) or isocyanates. A key area of future research is the development of safer and more efficient synthetic routes.

Recent advancements include:

Catalytic Carbonylations: Utilizing transition metal catalysts to introduce the carbonyl group of the urea moiety from safer sources like carbon monoxide or carbon dioxide.

Flow Chemistry: Employing continuous-flow reactors to improve reaction efficiency, safety, and scalability.

Multi-component Reactions: Designing one-pot reactions where multiple starting materials are combined to form complex urea derivatives in a single step, reducing waste and purification efforts.

These advanced methodologies will be crucial for the synthesis of novel and structurally complex analogues of this compound, facilitating the exploration of their therapeutic potential.

Exploration of New Biological Targets and Disease Areas for Urea Derivatives

A significant frontier in urea derivative research is the identification of novel biological targets and the expansion into new disease areas. The ability of the urea group to engage in specific hydrogen bonding interactions makes it an ideal motif for targeting a wide range of proteins.

Future research will likely focus on:

Allosteric Inhibition: Designing urea derivatives that bind to allosteric sites on enzymes, offering a way to modulate protein function with greater specificity and reduced side effects.

Protein-Protein Interaction (PPI) Inhibition: Developing urea-based compounds that can disrupt disease-causing interactions between proteins, a challenging but highly promising area of drug discovery.

Targeting Epigenetic Modifiers: Exploring the potential of urea derivatives to inhibit enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, which are implicated in cancer and other diseases.

The unique structural features of this compound, combining a flexible cyclohexyl group with a hydrogen-bonding pyridinyl moiety, make it an interesting starting point for the design of inhibitors for these novel and challenging biological targets.

Q & A

Q. What are the established synthetic routes for 1-cyclohexyl-3-(pyridin-3-ylmethyl)urea, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with cyclohexyl isocyanate and a pyridinylmethylamine derivative. Key steps include nucleophilic attack of the amine on the isocyanate group to form the urea linkage, followed by cyclization or functionalization . Reaction conditions such as solvent choice (polar aprotic solvents like DMF), temperature (60–80°C), and catalysts (e.g., triethylamine) significantly impact yield and purity. For example, anhydrous conditions prevent hydrolysis of intermediates, while excess isocyanate improves urea formation efficiency . Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted amines .

Q. What analytical techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the urea linkage (NH signals at δ 5.5–6.5 ppm) and pyridinylmethyl group (aromatic protons at δ 7.0–8.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight and purity, while infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1650 cm⁻¹) and NH vibrations (~3300 cm⁻¹) . X-ray crystallography, using programs like SHELXL , resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .

Q. What are the solubility and stability profiles under varying pH and temperature conditions?

The compound exhibits moderate solubility in polar solvents (DMSO, ethanol) due to its urea and pyridine moieties but limited solubility in water. Stability studies show degradation above 100°C or under strongly acidic/basic conditions (pH < 2 or > 10), with hydrolysis of the urea bond observed via HPLC monitoring . Storage recommendations include inert atmospheres (N₂) and desiccated environments to prevent moisture-induced decomposition .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what computational methods predict its binding affinity?

The urea moiety acts as a hydrogen-bond donor/acceptor, enabling interactions with enzyme active sites (e.g., kinases) or receptors (e.g., GPCRs) . Molecular docking studies (using AutoDock or Schrödinger Suite) suggest binding to the ATP pocket of kinases via π-π stacking with pyridine and hydrogen bonds with the urea group . MD simulations reveal conformational stability in binding pockets over 100-ns trajectories, correlating with IC₅₀ values from enzymatic assays .

Q. What challenges arise in resolving its crystal structure, and how are they addressed?

Crystallization difficulties stem from conformational flexibility of the cyclohexyl group and pyridinylmethyl chain. Slow vapor diffusion (e.g., ether into DCM solutions) promotes ordered packing . SHELXL refinement requires anisotropic displacement parameters for non-hydrogen atoms and restraints for disordered cyclohexyl conformers . Hydrogen-bond networks (N–H···O=C) are critical for lattice stability, validated via Hirshfeld surface analysis .

Q. How do structural modifications (e.g., substituents on pyridine or cyclohexyl groups) alter bioactivity?

Electron-withdrawing groups (e.g., Cl, CF₃) on the pyridine ring enhance enzyme inhibition (e.g., 10-fold increase in IC₅₀ for kinase inhibition) by strengthening π-π interactions . Bulky cyclohexyl substituents reduce cell permeability but improve selectivity for hydrophobic binding pockets . Structure-activity relationship (SAR) studies using parallel synthesis and high-throughput screening (HTS) guide optimization .

Q. What contradictory data exist regarding its mechanism of action, and how are they reconciled?

Discrepancies in reported IC₅₀ values (e.g., 0.5 μM vs. 5 μM for the same kinase) may arise from assay conditions (ATP concentration, pH) or impurity profiles . Meta-analyses using standardized protocols (e.g., CERAPP guidelines) and orthogonal assays (SPR, ITC) validate target engagement . Contradictory cytotoxicity data in cell lines (e.g., HeLa vs. MCF-7) are attributed to differences in efflux pump expression or metabolic stability .

Methodological Guidelines

Q. How are reaction intermediates monitored and optimized in multi-step syntheses?

Thin-layer chromatography (TLC) with UV visualization tracks intermediates using mobile phases like ethyl acetate/hexanes (3:7). LC-MS identifies byproducts (e.g., dimerized ureas) for real-time optimization . Design of experiments (DoE) models (e.g., Box-Behnken) optimize parameters like stoichiometry and temperature, reducing stepwise yields from 60% to >85% .

Q. What strategies mitigate batch-to-batch variability in biological assays?

Strict QC protocols (HPLC purity >98%, ¹H NMR integration) ensure consistency . Internal standards (e.g., staurosporine in kinase assays) normalize inter-assay variability . Lyophilized aliquots stored at −80°C prevent degradation during long-term studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.